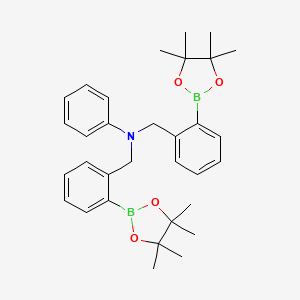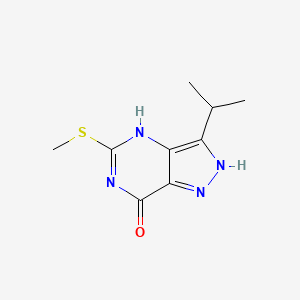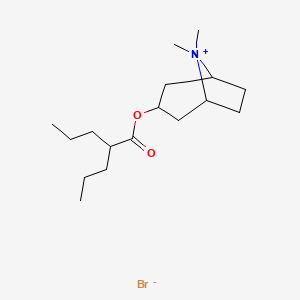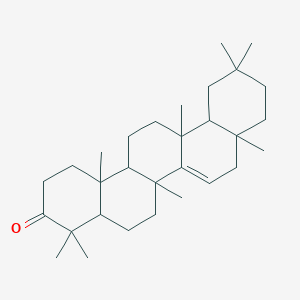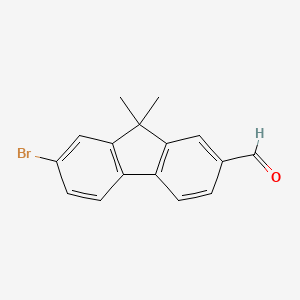
7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde
Descripción general
Descripción
7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde is a useful research compound. Its molecular formula is C16H13BrO and its molecular weight is 301.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells (DSSCs) Research by Kumar et al. (2014) indicates that organic dyes containing fluorene, functionalized with imidazole chromophores, are used as sensitizers in dye-sensitized solar cells. The study emphasizes the role of fluorene derivatives in enhancing the efficiency of these solar cells, achieving a moderate efficiency of up to 3.44%.
Functionalization of Carbon Nanotubes Xu et al. (2007) have successfully modified the outer surface of multi-walled carbon nanotubes (MWCNTs) with 7-bromo-9,9-dioctylfluorene-2-carbaldehyde. This modification, as detailed in their work, facilitates further reactions with AB-type monomers for creating functionalized MWCNTs with potential applications in various nanotechnology fields (Xu et al., 2007).
Selective Sensing Applications Han et al. (2020) developed compounds using fluorene as a base material for fluorescent sensors. Their findings demonstrate the application of these compounds in detecting specific nitro compounds, metal cations, and amino acids, highlighting the versatility of fluorene derivatives in sensing technologies (Han et al., 2020).
Development of Organic Phosphorescent Dyes Göbel et al. (2018) explored the regioselective functionalization of 7-bromofluorene-2-carbaldehydes, a key step in producing highly functionalized fluorene derivatives. These derivatives are significant for creating novel organic phosphorescent dyes, expanding the applications of fluorene in the field of organic electronics (Göbel et al., 2018).
Synthesis of Fluorescent Probes Saroja et al. (2004) have synthesized N-substituted 2-amino-9,9-dialkylfluorenes, starting from 2-halo-9,9-dialkylfluorenes. These compounds, particularly 2-N,N-Dimethylamino-7-nitro-9H-fluorene, are promising candidates for fluorescence probes in solvation dynamics studies (Saroja et al., 2004).
Propiedades
IUPAC Name |
7-bromo-9,9-dimethylfluorene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17)8-15(13)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCRRLPPVRIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',4',6'-Triethyl-5'-(4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8216483.png)
![2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8216488.png)

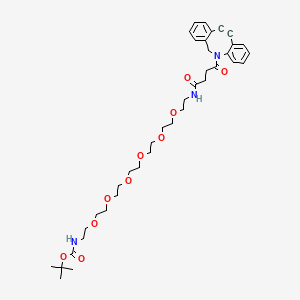
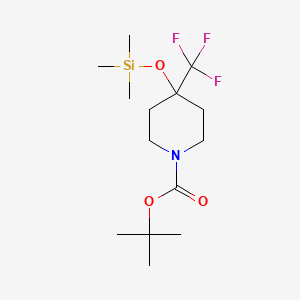
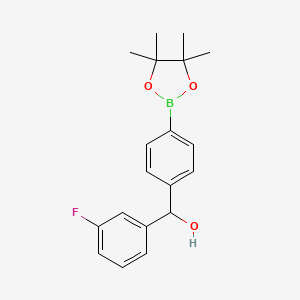

![1-(3-Bromophenyl)-1H-benzo[d]imidazole](/img/structure/B8216525.png)
![Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B8216533.png)
